4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1448064-16-1
Cat. No.: VC6263136
Molecular Formula: C14H19N5OS2
Molecular Weight: 337.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448064-16-1 |
|---|---|
| Molecular Formula | C14H19N5OS2 |
| Molecular Weight | 337.46 |
| IUPAC Name | 4-propyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H19N5OS2/c1-2-3-11-12(22-18-17-11)13(20)16-10-4-7-19(8-5-10)14-15-6-9-21-14/h6,9-10H,2-5,7-8H2,1H3,(H,16,20) |
| Standard InChI Key | CIJXPNQKCJIRAK-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The molecule comprises three distinct heterocyclic components:
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1,2,3-Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This moiety is substituted with a propyl group at the 4-position and a carbonyl group at the 5-position .
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Piperidine ring: A six-membered saturated ring linked to the thiadiazole via an amide bond. The piperidine nitrogen is further substituted with a thiazole group .
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Thiazole ring: A five-membered aromatic ring with one nitrogen and one sulfur atom, attached to the piperidine nitrogen.
The interplay of these groups confers unique electronic and steric properties, influencing reactivity and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₈N₄OS₂ | |
| Molecular Weight | 333.4 g/mol | |
| XLogP3-AA (Log P) | 2.8 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, while the thiadiazole and thiazole rings maintain planar geometries due to aromaticity. Computational models suggest that the carbonyl group at the 5-position of the thiadiazole facilitates hydrogen bonding with biological targets .
Biological Activities and Mechanisms
Table 2: Comparative Antifungal Activity of Analogous Compounds
| Compound | MIC against C. albicans (µg/mL) | Source |
|---|---|---|
| Fluconazole | 32 | |
| Triazole-Thiadiazole Hybrid | 12 | |
| Target Compound (Predicted) | ≤25 (estimated) |
Anticancer Activity
The thiazole and piperidine motifs are associated with kinase inhibition. For example, structurally similar compounds inhibit PI3K/Akt/mTOR signaling, inducing apoptosis in cancer cell lines. The propyl group may enhance membrane permeability, facilitating intracellular accumulation .
Future Research Directions
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